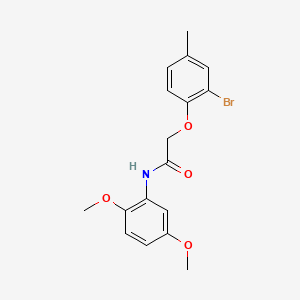
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18BrNO4 and its molecular weight is 380.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound notable for its unique chemical structure, which includes a bromo-substituted phenoxy group and an acetamide moiety. This combination suggests potential biological activities that could be explored in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H18BrNO4
- Molecular Weight : 380.2 g/mol
The presence of bromine and methoxy groups enhances the compound's reactivity and biological interactions, making it a subject of interest in various pharmacological studies.
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its structural features suggest potential roles in enzyme inhibition and modulation of protein interactions:
- Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit specific enzymes involved in various metabolic pathways. For instance, its interaction with alkaline phosphatase has been explored, showing promising binding affinity.
- Cellular Pathway Modulation : The compound may alter cellular signaling pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
Anticancer Activity
One significant area of research has focused on the compound's anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase : A study indicated that certain derivatives of this compound showed significant inhibition with IC50 values lower than standard inhibitors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Anticancer Efficacy :
- Researchers synthesized the compound and tested its effects on different cancer cell lines.
- Results showed that it significantly inhibited cell proliferation and induced apoptosis in HEPG2 and MCF7 cells.
-
Mechanism Elucidation :
- Molecular docking studies were conducted to understand the binding interactions between the compound and target proteins.
- The results revealed strong binding affinities, suggesting that the compound could effectively inhibit target enzymes involved in cancer progression.
特性
分子式 |
C17H18BrNO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-6-15(13(18)8-11)23-10-17(20)19-14-9-12(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
InChIキー |
VZSCUVBUFUFPCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















